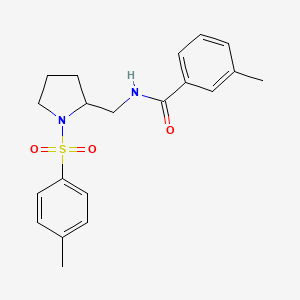![molecular formula C22H20O5 B2789584 methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate CAS No. 307549-87-7](/img/structure/B2789584.png)
methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. Its molecular framework includes a benzo[c]chromene core, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Benzo[c]chromen Core: : The initial step often involves the construction of the benzo[c]chromene skeleton. This can be achieved through the condensation of salicylaldehyde with suitable dienophiles in the presence of acidic catalysts.
Esterification: : The introduction of the ester group (methyl benzoate) can be carried out using standard esterification reactions. A common method is the reaction of 4-hydroxybenzoic acid with methanol in the presence of acid catalysts like sulfuric acid.
Linking the Chromen and Benzoate Units: : A suitable linking reagent, such as formaldehyde, in the presence of acidic or basic catalysts can facilitate the formation of the oxygen bridge between the chromene and benzoate units.
Industrial Production Methods
Continuous Flow Synthesis: : For large-scale production, continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced reaction times.
Solvent-Free Microwave-Assisted Synthesis: : This eco-friendly method uses microwave radiation to accelerate the reaction rates, providing high yields in a shorter time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: : It can be reduced to its respective alcohol derivatives using reducing agents like lithium aluminium hydride.
Substitution: : The benzoate and chromen units allow for nucleophilic and electrophilic substitution reactions. Halogenation and nitration are common reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Carboxylic acids: from oxidation.
Alcohol derivatives: from reduction.
Halogenated and nitrated products: from substitution.
Scientific Research Applications
Chemistry
Catalysts: : Acts as a ligand in homogeneous catalysis.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes involved in metabolic pathways.
Antimicrobial Activity: : Shows promising antimicrobial properties against various bacterial strains.
Medicine
Anti-inflammatory Properties: : Potential to inhibit inflammatory mediators.
Anticancer Research: : Investigated for its effects on cancer cell proliferation and apoptosis.
Industry
Material Science: : Used in the development of novel polymers with unique properties.
Pharmaceuticals: : Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Binding: : Inhibits enzyme activity by binding to the active site.
Pathway Inhibition: : Interferes with metabolic pathways, leading to reduced synthesis of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)benzoate: : Similar ester group but lacks the benzo[c]chromen unit.
6H-Benzo[c]chromen-3-ol: : Similar chromen core but different substituents.
Uniqueness
Structural Complexity: : The presence of both the benzo[c]chromen core and the methyl benzoate group.
Diverse Reactions: : Exhibits a wide range of chemical reactivity, making it versatile for various applications.
That should provide a comprehensive overview of methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate. Fascinating compound with lots of potential!
Properties
IUPAC Name |
methyl 4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-25-21(23)15-8-6-14(7-9-15)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-20(18)12-16/h6-12H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWRIMZCINNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2789501.png)

![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2789505.png)
![N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789506.png)

![1-[(3-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2789508.png)

![4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2789510.png)
![3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2789512.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)

![2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2789519.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)

